

Comprehensive Technical Guide on CAS 36305-63-2: Properties, Green Synthesis, and Applications

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Compound of Interest

Compound Name:	2,3-Bis(4-methoxyphenyl)-6-methylquinoxaline
CAS No.:	36305-63-2
Cat. No.:	B11217381

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Executive Summary

In the fields of materials science and medicinal chemistry, the quinoxaline scaffold is recognized as a privileged structure. CAS 36305-63-2, chemically identified as **2,3-Bis(4-methoxyphenyl)-6-methylquinoxaline**, represents a highly functionalized derivative within this class. The strategic integration of electron-donating methoxy groups and an asymmetric methyl substitution on the quinoxaline core creates a donor-acceptor (D-A) architecture. This specific structural tuning lowers crystal symmetry to enhance solubility for solution-processed applications while enabling intramolecular charge transfer (ICT), making it highly relevant for organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and targeted pharmacological assays [1].

This whitepaper provides a rigorous, self-validating framework for the physicochemical profiling, green synthesis, and analytical verification of CAS 36305-63-2.

Physicochemical Profiling

Understanding the baseline properties of CAS 36305-63-2 is critical for downstream formulation and solvent selection. The asymmetric methyl group on the 6-position disrupts the planar stacking typically seen in unsubstituted quinoxalines, thereby improving its solubility profile in polar aprotic organic solvents.

Property	Value / Description
Chemical Name	2,3-Bis(4-methoxyphenyl)-6-methylquinoxaline
CAS Registry Number	36305-63-2 [2]
Molecular Formula	C ₂₃ H ₂₀ N ₂ O ₂
Molecular Weight	356.42 g/mol
Physical State	Solid (typically crystalline powder)
Predicted Density	~1.18 g/cm ³ (based on structural analogs) [3]
Solubility Profile	Soluble in Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF); Insoluble in water.
Hydrogen Bond Donors	0
Hydrogen Bond Acceptors	4 (2 Methoxy Oxygens, 2 Quinoxaline Nitrogens)

Synthesis Methodology: A Green Chemistry Approach

Historically, the synthesis of quinoxalines via the condensation of o-phenylenediamines with 1,2-dicarbonyls relied on toxic solvents (e.g., toluene, DMF) under harsh reflux conditions. To align with modern sustainability standards, this guide details a highly efficient, atom-economical protocol utilizing a solid acid catalyst (H₂SO₄/SiO₂) in a green solvent (Ethylene Glycol) at room temperature[4].

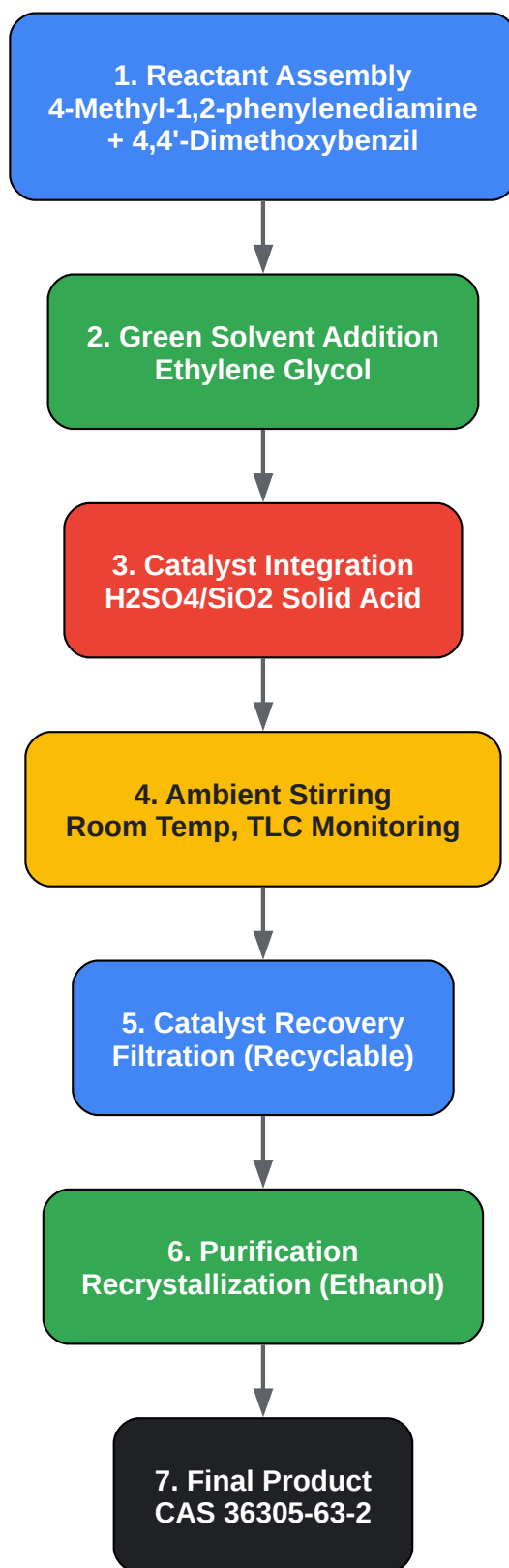
Experimental Logic & Causality

- **Solvent Choice (Ethylene Glycol):** Acts as a highly polar, environmentally benign medium that stabilizes the polar transition states of the condensation reaction, accelerating the reaction rate at room temperature.
- **Catalyst Choice (H₂SO₄/SiO₂):** The silica support provides a massive surface area for the uniform distribution of acidic protons, driving the electrophilic activation of the diketone. Crucially, it allows for simple mechanical recovery (filtration) post-reaction, eliminating the corrosive hazards and complex neutralization steps associated with free liquid H₂SO₄.

Step-by-Step Protocol

This protocol is designed as a self-validating system. Adherence to the stoichiometric ratios and analytical checkpoints ensures high-yield purity.

- **Catalyst Preparation:** Impregnate standard silica gel with sulfuric acid and dry to yield the H₂SO₄/SiO₂ solid acid catalyst.
- **Reactant Assembly:** In a 50 mL round-bottom flask, combine 1.0 mmol of 4-methyl-1,2-phenylenediamine and 1.0 mmol of 4,4'-dimethoxybenzil.
- **Reaction Initiation:** Add 5.0 mL of ethylene glycol followed by 0.1 g of the H₂SO₄/SiO₂ catalyst.
- **Ambient Stirring:** Stir the heterogeneous mixture continuously at room temperature.
- **In-Process Validation (TLC):** Monitor the reaction progress using Thin Layer Chromatography (Hexane:Ethyl Acetate, 7:3 v/v). The disappearance of the distinct yellow spot of 4,4'-dimethoxybenzil indicates reaction completion (typically 15–30 minutes).
- **Isolation & Catalyst Recovery:** Dilute the mixture with 15 mL of ethanol and filter. The solid catalyst remains on the filter paper (ready for washing and reuse), while the product is in the filtrate.
- **Purification:** Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure **2,3-Bis(4-methoxyphenyl)-6-methylquinoxaline** crystals.



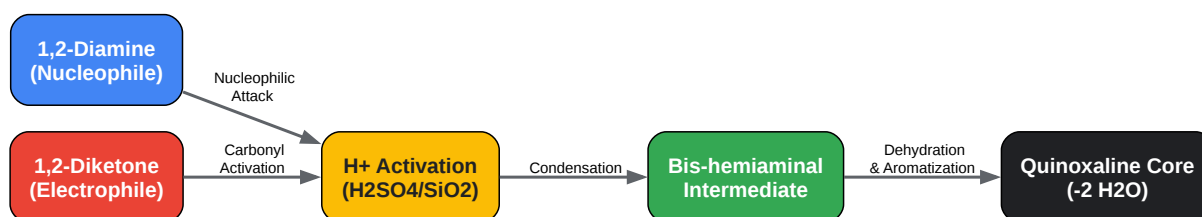
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Figure 1: Step-by-step experimental workflow for the green synthesis of CAS 36305-63-2.

Mechanistic Pathway

The formation of the quinoxaline core proceeds via a double condensation mechanism driven by the thermodynamic stability of the resulting aromatic system.

- **Electrophilic Activation:** The solid acid catalyst protonates the carbonyl oxygens of 4,4'-dimethoxybenzil, increasing the electrophilicity of the carbonyl carbons.
- **Nucleophilic Attack:** The primary amine groups of 4-methyl-1,2-phenylenediamine act as nucleophiles, attacking the activated carbonyls.
- **Intermediate Formation:** This generates a transient bis-hemiaminal intermediate.
- **Aromatization:** A rapid double dehydration step ($-2 \text{ H}_2\text{O}$) occurs, driven by the thermodynamic sink of forming the highly conjugated, aromatic quinoxaline ring.



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Figure 2: Logical mechanistic pathway of the acid-catalyzed quinoxaline condensation.

Analytical Validation Standards

To ensure the structural integrity of the synthesized CAS 36305-63-2, researchers must validate the product using the following spectroscopic markers. This creates a closed-loop, self-validating experimental setup:

- Fourier Transform Infrared Spectroscopy (FTIR): The most immediate proof of success is the absence of primary amine N-H stretching bands ($3300\text{--}3500\text{ cm}^{-1}$) and the absence of the

diketone C=O stretching band ($\sim 1670\text{ cm}^{-1}$). The appearance of a sharp C=N stretching vibration at approximately 1600 cm^{-1} confirms the formation of the pyrazine ring.

- Proton Nuclear Magnetic Resonance (^1H NMR, CDCl_3):
 - Look for a distinct singlet at $\sim 2.55\text{ ppm}$ (3H) corresponding to the asymmetric methyl group on the quinoxaline core.
 - A sharp singlet at $\sim 3.85\text{ ppm}$ (6H) validates the presence of the two equivalent methoxy groups.
 - The aromatic region will display complex multiplets between 6.8 ppm and 8.1 ppm (11H), representing the protons on the methoxyphenyl rings and the quinoxaline backbone.
- Electrospray Ionization Mass Spectrometry (ESI-MS): A dominant molecular ion peak at m/z 357.4 $[\text{M}+\text{H}]^+$ confirms the molecular weight of the target compound.

References

- University of South Florida (USF) Compound Library - **2,3-Bis(4-methoxyphenyl)-6-methylquinoxaline** Physical Data. Retrieved from: [\[Link\]](#)
- CAS Common Chemistry - **2,3-Bis(4-methoxyphenyl)-6-methylquinoxaline** (CAS RN: 36305-63-2). Retrieved from: [\[Link\]](#)
- European Chemical Bulletin (2020) - Ethylene glycol and H_2SO_4 / SiO_2 as a green medium for the preparation of quinoxaline derivatives at room temperature. Retrieved from: [\[Link\]](#)
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